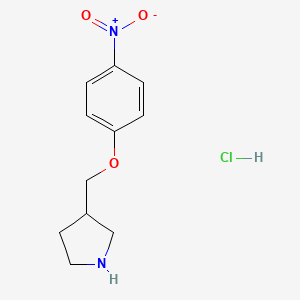

3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Validation

The systematic nomenclature of 3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is 3-[(4-nitrophenoxy)methyl]pyrrolidine;hydrochloride, which precisely describes the structural arrangement of all constituent atoms and functional groups. This nomenclature system begins with the pyrrolidine ring as the parent structure, which is a five-membered saturated heterocycle containing one nitrogen atom. The numbering system for the pyrrolidine ring places the nitrogen atom at position 1, with subsequent carbon atoms numbered consecutively around the ring structure.

The molecular formula validation reveals the compound possesses the empirical formula C₁₁H₁₅ClN₂O₃, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight of this compound is precisely 258.70 grams per mole, which serves as a crucial identifier for analytical chemistry applications. The structural organization includes a 4-nitrophenoxy substituent attached through a methylene bridge to the third carbon of the pyrrolidine ring, with the hydrochloride salt formation occurring through protonation of the pyrrolidine nitrogen.

The Simplified Molecular Input Line Entry System representation for this compound is O=N+[O-].[H]Cl, which provides a linear notation system for computer-based chemical databases. The International Chemical Identifier for this molecule is InChI=1S/C11H14N2O3.ClH/c14-13(15)10-1-3-11(4-2-10)16-8-9-5-6-12-7-9;/h1-4,9,12H,5-8H2;1H, offering another standardized method for chemical identification. These various nomenclature systems ensure unambiguous identification of the compound across different scientific contexts and database systems.

Table 1: Systematic Identifiers for this compound

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 1219982-92-9 |

| Molecular Formula | C₁₁H₁₅ClN₂O₃ |

| Molecular Weight | 258.70 g/mol |

| International Union of Pure and Applied Chemistry Name | 3-[(4-nitrophenoxy)methyl]pyrrolidine;hydrochloride |

| Simplified Molecular Input Line Entry System | O=N+[O-].[H]Cl |

| International Chemical Identifier Key | QLNIUYUTSLAVKP-UHFFFAOYSA-N |

| Molecular Data Link Number | MFCD13560597 |

Stereochemical Configuration Analysis

The stereochemical analysis of this compound reveals important three-dimensional structural considerations that influence the compound's chemical and physical properties. The pyrrolidine ring system adopts a characteristic envelope conformation, where four of the five ring atoms lie approximately in a plane while the fifth atom is displaced from this plane. This conformational flexibility allows the ring to undergo rapid interconversion between different envelope conformers at room temperature, with the nitrogen atom and each of the four carbon atoms capable of occupying the out-of-plane position.

The third carbon position of the pyrrolidine ring, which bears the (4-nitrophenoxy)methyl substituent, represents a stereogenic center due to the asymmetric substitution pattern around this carbon atom. This stereogenic center can exist in either rectus or sinister configuration, leading to the possibility of enantiomeric forms of the compound. However, the search results do not provide specific information about the stereochemical purity or preferred configuration of commercially available samples of this compound. The methylene bridge connecting the pyrrolidine ring to the phenoxy group introduces conformational flexibility that allows rotation around the carbon-carbon and carbon-oxygen bonds.

The 4-nitrophenoxy group contributes significant structural rigidity to the molecule due to the aromatic character of the benzene ring. The nitro group, positioned para to the phenoxy oxygen, exists in a planar configuration with the aromatic ring due to resonance interactions between the nitro group and the aromatic π-system. This planarity influences the overall molecular geometry and affects intermolecular interactions in the solid state. The phenoxy oxygen atom adopts sp² hybridization, creating a bent geometry around this center that influences the overall molecular shape and potential binding interactions.

Table 2: Stereochemical Features of this compound

| Structural Feature | Description |

|---|---|

| Stereogenic Centers | One at C-3 of pyrrolidine ring |

| Ring Conformation | Envelope conformation with rapid interconversion |

| Aromatic System | Planar 4-nitrophenyl group |

| Rotational Freedom | Methylene bridge and phenoxy linkage |

| Hybridization States | sp³ (pyrrolidine), sp² (aromatic carbons, phenoxy oxygen) |

Comparative Structural Analysis with Related Pyrrolidine Derivatives

The structural comparison of this compound with related pyrrolidine derivatives reveals significant insights into structure-activity relationships and chemical properties within this compound class. A closely related compound, 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride, differs by the presence of both a methyl substituent and altered nitro group positioning on the aromatic ring. This structural modification changes the molecular formula to C₁₂H₁₇ClN₂O₃ with a molecular weight of 272.73 grams per mole, demonstrating how minor structural changes affect molecular properties.

Another structurally related compound, 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, lacks the methylene bridge present in the target compound. This structural difference results in a smaller molecular formula of C₁₀H₁₃ClN₂O₃ with a molecular weight of 244.67 grams per mole. The absence of the methylene spacer creates a more rigid connection between the pyrrolidine ring and the phenoxy group, potentially affecting conformational flexibility and biological activity. The direct attachment also eliminates the stereogenic center present at the methylene-bearing carbon in the target compound.

The base pyrrolidine hydrochloride structure, with molecular formula C₄H₁₀ClN and molecular weight 107.58 grams per mole, serves as the fundamental building block for all derivatives in this series. Comparison with this simple structure highlights the significant structural complexity introduced by the 4-nitrophenoxymethyl substitution. The pyrrolidine, 1-(2-chloro-4-nitrophenyl)- compound represents a different substitution pattern where the pyrrolidine nitrogen directly bonds to the aromatic ring. This compound has molecular formula C₁₀H₁₁ClN₂O₂ and molecular weight 226.66 grams per mole, illustrating how different attachment points create distinct structural classes.

The 2-[(2-Bromo-4-nitrophenoxy)methyl]pyrrolidine compound demonstrates halogen substitution effects, where bromine replaces hydrogen on the aromatic ring. Although from an excluded source, this comparison illustrates how halogen substitution can modulate molecular properties while maintaining the core structural framework. These structural comparisons reveal that the methylene bridge in this compound provides unique spatial arrangements that distinguish it from both directly attached and differently substituted analogs.

Table 3: Comparative Analysis of Related Pyrrolidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₁H₁₅ClN₂O₃ | 258.70 | Target compound with methylene bridge |

| 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride | C₁₂H₁₇ClN₂O₃ | 272.73 | Additional methyl group, altered nitro position |

| 3-(4-Nitrophenoxy)pyrrolidine hydrochloride | C₁₀H₁₃ClN₂O₃ | 244.67 | No methylene bridge |

| Pyrrolidine hydrochloride | C₄H₁₀ClN | 107.58 | Base structure without substitution |

| 1-(2-Chloro-4-nitrophenyl)pyrrolidine | C₁₀H₁₁ClN₂O₂ | 226.66 | Direct nitrogen-aromatic bond |

属性

IUPAC Name |

3-[(4-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)10-1-3-11(4-2-10)16-8-9-5-6-12-7-9;/h1-4,9,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNIUYUTSLAVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219982-92-9 | |

| Record name | Pyrrolidine, 3-[(4-nitrophenoxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

The synthesis of 3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of 4-nitrophenol with a suitable pyrrolidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified and converted to its hydrochloride salt form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Asymmetric Catalysis

3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride serves as a chiral catalyst in asymmetric synthesis. Its ability to promote enantioselective reactions is crucial for the development of pharmaceuticals where stereochemistry plays a vital role in efficacy and safety. Studies indicate that this compound can enhance reaction selectivity, making it valuable for synthesizing chiral compounds .

The compound has been investigated for its biological properties, particularly its antibacterial and antifungal activities:

-

Antibacterial Activity : In vitro studies have shown that it exhibits significant inhibitory effects against various bacterial strains:

The compound demonstrated complete bactericidal activity against both strains within eight hours of exposure .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.0039 - 0.025 mg/mL Escherichia coli 0.0039 - 0.025 mg/mL -

Antifungal Activity : Testing against fungal strains has revealed varying efficacy:

While effective against Candida albicans, its activity against Pseudomonas aeruginosa was limited, indicating the need for further structural optimization .

Fungal Strain MIC (mg/mL) Candida albicans 3.125 - 100 Pseudomonas aeruginosa Not significantly active

Therapeutic Potential

Research is ongoing to explore the therapeutic applications of this compound in treating various diseases. Its interaction with specific molecular targets suggests potential use in drug development aimed at conditions influenced by bacterial infections or other pathogenic organisms .

作用机制

The mechanism of action of 3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Table 1: Key Structural Analogs and Their Properties

*Similarity scores derived from Tanimoto coefficient-based structural comparisons.

生物活性

3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and antifungal properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C11H15ClN2O3

- Molecular Weight : 258.7 g/mol

- IUPAC Name : 3-[(4-nitrophenoxy)methyl]pyrrolidine;hydrochloride

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to alterations in cellular processes. The nitrophenoxy group is particularly significant, as it may enhance the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have shown that it can inhibit the growth of various pathogenic bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

The compound demonstrated complete bactericidal activity against both Staphylococcus aureus and Escherichia coli within eight hours of exposure .

Antifungal Activity

In addition to its antibacterial effects, this compound also shows antifungal activity. It has been tested against various fungal strains, revealing a spectrum of efficacy.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 3.125 - 100 |

| Pseudomonas aeruginosa | Not significantly active |

The results suggest that while the compound is effective against certain fungi like Candida albicans, its efficacy against others like Pseudomonas aeruginosa is limited .

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial properties of several pyrrolidine derivatives, including this compound. The study concluded that modifications in the chemical structure could enhance antibacterial activity, with specific focus on substituents that improve binding affinity to bacterial targets .

Study on Antifungal Properties

Another investigation focused on the antifungal potential of this compound compared to other known antifungals. The results indicated that while it holds promise as an antifungal agent, further structural optimization is necessary to improve its efficacy and reduce toxicity .

Comparative Analysis with Other Pyrrolidine Derivatives

This compound can be compared with other pyrrolidine derivatives known for their biological activities:

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| Pyrrolidine-2-one | Antimicrobial | Varies |

| Pyrrolidine-2,5-diones | Antifungal | Varies |

| Prolinol | Used in organic synthesis | N/A |

This comparison highlights the unique properties of this compound, particularly its dual action against both bacteria and fungi .

常见问题

Q. What are the standard synthetic routes for 3-((4-Nitrophenoxy)methyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, nitration of precursor hydroxy compounds (e.g., 4-hydroxypyridine derivatives) using nitric acid or nitrating agents, followed by coupling with pyrrolidine intermediates . Optimization involves:

- Solvent Selection : Dichloromethane or THF for improved solubility and reaction efficiency .

- Catalysts : Use of phosphorus pentachloride (PCl₅) or POCl₃ for activating hydroxyl groups .

- Temperature Control : Reactions typically proceed at 0–25°C to minimize side products .

- Purification : Column chromatography or recrystallization to achieve >99% purity .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, EN 166-certified goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Chromatography : HPLC or TLC with UV detection to assess purity .

- Spectroscopy :

- NMR : Confirm proton environments (e.g., nitrophenoxy methyl protons at δ 4.2–4.5 ppm) .

- MS : Molecular ion peak at m/z 244.67 (HCl salt) .

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare with analogous compounds (e.g., (R)-3-(2-Nitrophenoxy)pyrrolidine hydrochloride, which shares a nitrophenoxy-pyrrolidine backbone) .

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks in NMR .

- Advanced MS/MS : Fragment ion analysis to confirm the nitro group’s position and pyrrolidine linkage .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer :

- Chiral Resolution : Use (R)- or (S)-specific catalysts (e.g., chiral oxazaborolidines) during synthesis .

- Chromatographic Separation : Chiral HPLC columns (e.g., cellulose-based) to isolate enantiomers .

- Asymmetric Synthesis : Employ enantiopure starting materials (e.g., (R)-pyrrolidine) to control stereochemistry .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 40°C for 24 hours; monitor via HPLC .

- Thermal Stress : Heat at 60°C for 1 week; check for nitro group reduction or pyrrolidine ring decomposition .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life prediction .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Optimization :

- Batch vs. Flow Chemistry : Flow systems reduce exothermic risks in nitration steps .

- Workup Efficiency : Replace column chromatography with liquid-liquid extraction for large volumes .

- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。